molecular formula C15H22N2O2 B580674 tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate CAS No. 1259224-00-4

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate

Cat. No.: B580674
CAS No.: 1259224-00-4
M. Wt: 262.353
InChI Key: SOYSJYBVYFILEK-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(4-aminophenyl)cyclobutyl chloride under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate can be compared with similar compounds such as:

  • tert-Butyl (1-(4-hydroxyphenyl)cyclobutyl)carbamate
  • tert-Butyl (1-(4-methoxyphenyl)cyclobutyl)carbamate
  • tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamate

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can significantly impact their chemical properties and applications .

Biological Activity

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics, including a tert-butyl group, a cyclobutyl ring, and an aminophenyl moiety, suggest it may interact with various biological targets, potentially influencing several biochemical pathways.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • Structural Features :
    • Tert-butyl group: Provides steric bulk and hydrophobic properties.
    • Cyclobutyl ring: Contributes to conformational flexibility.
    • Aminophenyl moiety: Likely involved in key interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can influence various signaling pathways, including those related to cell proliferation and apoptosis. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in pathways relevant to cancer and neurodegenerative diseases .

Biological Activity Overview

Recent research highlights the compound's potential in several areas:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may play a role in disease progression. For instance, studies indicate that carbamate derivatives can act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism .
  • Antitumor Activity : Similar compounds have demonstrated antitumor properties in preclinical models. For example, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess such activity .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds provides insight into the potential biological effects of this compound:

Compound NameMolecular StructureNotable Biological Activity
tert-Butyl (1-(4-hydroxyphenyl)cyclobutyl)carbamateStructureAntioxidant properties
tert-Butyl (1-(4-methoxyphenyl)cyclobutyl)carbamateStructureModulation of neurotransmitter levels
tert-Butyl (1-(4-nitrophenyl)cyclobutyl)carbamateStructureElectron transfer reactions and enzyme inhibition

Case Studies

  • In Vitro Studies : A study examining the effects of various carbamates on cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for therapeutic application in oncology .
  • Animal Models : Preliminary investigations using animal models have shown that derivatives of this compound can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents . These findings support further exploration into its therapeutic efficacy.

Properties

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYSJYBVYFILEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718856
Record name tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259224-00-4
Record name Carbamic acid, N-[1-(4-aminophenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259224-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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